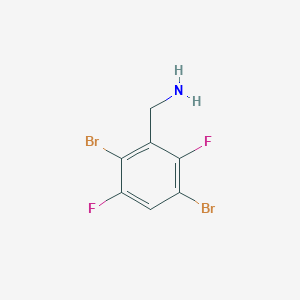![molecular formula C13H14BrClN2O2 B13090470 tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate is a chemical compound with the molecular formula C13H14BrClN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is then functionalized with bromomethyl and chloro groups.
Reaction Conditions: The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are typically carried out in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperatures.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Common Reagents and Conditions: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical compounds. Its derivatives are explored for their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets in biological systems. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with DNA or RNA, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate: This compound has a similar structure but with the chloro group at a different position, which can affect its reactivity and biological activity.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a benzimidazole core, leading to different chemical and biological properties.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a piperazine ring and a bromophenyl group, offering distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzimidazole core, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14BrClN2O2 |
|---|---|
Molekulargewicht |
345.62 g/mol |
IUPAC-Name |
tert-butyl 4-(bromomethyl)-5-chlorobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-16-11-8(6-14)9(15)4-5-10(11)17/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
RMVQZCAREJDXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


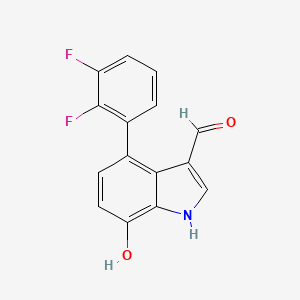
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)

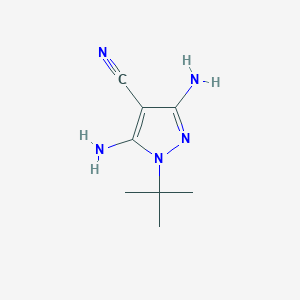
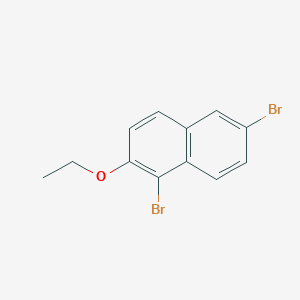
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
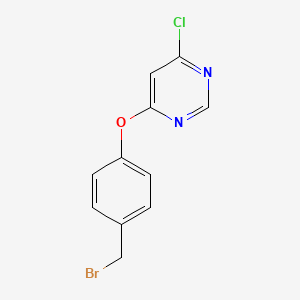

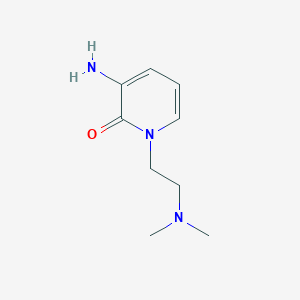
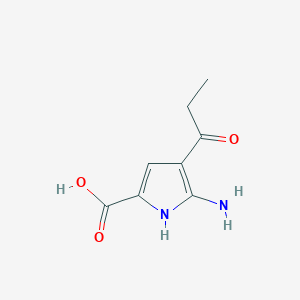
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
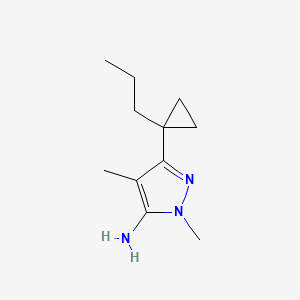
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
